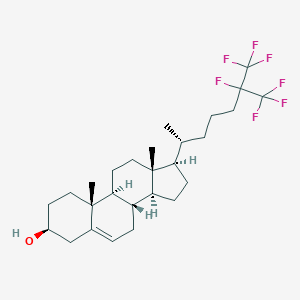

25,26,26,26,27,27,27-Heptafluorocholesterol

描述

25,26,26,26,27,27,27-Heptafluorocholesterol is a fluorinated derivative of cholesterol. It is a synthetic compound with the empirical formula C27H39F7O and a molecular weight of 512.59 g/mol . This compound is often referred to as F7-Cholesterol and is used in various scientific research applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 25,26,26,26,27,27,27-Heptafluorocholesterol involves multiple steps. One common method starts with cholesterol as the base compound. The fluorination process typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure the selective addition of fluorine atoms at the specified positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as column chromatography and recrystallization .

化学反应分析

Types of Reactions

25,26,26,26,27,27,27-Heptafluorocholesterol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Thiols (R-SH), amines (R-NH2)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Thiol or amine derivatives

科学研究应用

Chemistry

- Reagent in Organic Synthesis : The compound is used as a reagent in organic synthesis to study the effects of fluorination on cholesterol derivatives. Its unique structure allows researchers to investigate reaction mechanisms and product formation in fluorinated compounds .

- Model Compound : It serves as a model compound for understanding the behavior of fluorinated sterols in various chemical environments.

Biology

- Membrane Dynamics : Studies have shown that 25,26,26,26,27,27,27-Heptafluorocholesterol affects membrane dynamics due to its altered hydrophobicity compared to regular cholesterol. This property makes it useful for investigating lipid bilayer behavior and cholesterol metabolism .

- Sterol Signaling : The compound has been employed in research focusing on sterol signaling pathways. For instance, it has been used to explore its functionality in hedgehog signaling within sterol-depleted cells .

Medicine

- Cholesterol Regulation : In animal studies, administration of this compound has led to significant reductions in serum cholesterol levels without adversely affecting food intake or growth rates . This suggests potential therapeutic applications for managing hyperlipidemia.

- Drug Delivery Systems : The compound is investigated for its potential as a drug delivery agent due to its ability to form stable liposomes . These liposomes can encapsulate drugs and improve their bioavailability.

Industry

- Specialized Materials : this compound is utilized in the production of specialized materials that require fluorinated compounds for enhanced performance characteristics .

- Industrial Processes : Its unique properties make it suitable for various industrial applications where fluorination is beneficial.

Case Study 1: Cholesterol Regulation

A study involving male Sprague-Dawley rats demonstrated that the administration of this compound resulted in lowered serum cholesterol levels at dosages as low as 0.025% by weight in diet. This contrasts with traditional cholesterol treatments that often lead to decreased growth rates or food intake .

Case Study 2: Liposomal Drug Delivery

作用机制

The mechanism of action of 25,26,26,26,27,27,27-Heptafluorocholesterol involves its interaction with biological membranes and proteins. The fluorine atoms in the compound increase its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can modulate membrane fluidity and influence the activity of membrane-bound proteins and receptors . Additionally, the compound’s ability to rescue hedgehog signaling in sterol-depleted cells suggests its role in maintaining cellular signaling pathways .

相似化合物的比较

Similar Compounds

Cholesterol: The parent compound, widely found in biological membranes.

Hydrogenated Cholesterol: A derivative with similar molecular orientation and phospholipid interaction properties.

Fluorocholesterols: Other fluorinated derivatives with varying degrees of fluorination.

Uniqueness

25,26,26,26,27,27,27-Heptafluorocholesterol is unique due to its high degree of fluorination, which imparts distinct physical and chemical properties. The presence of seven fluorine atoms significantly enhances its stability and resistance to oxidation compared to other cholesterol derivatives . This makes it particularly valuable in applications requiring robust and durable materials.

生物活性

25,26,26,26,27,27,27-Heptafluorocholesterol (HFC) is a fluorinated derivative of cholesterol that has garnered attention in biochemical research due to its unique properties and potential biological activities. This article provides an in-depth examination of the biological activity of HFC, including its effects on cellular processes, interactions with biological membranes, and implications for health.

Chemical Structure and Properties

HFC is characterized by the substitution of seven hydrogen atoms in the cholesterol molecule with fluorine atoms. This modification alters its physical and chemical properties significantly compared to native cholesterol. The presence of fluorine enhances the molecule's hydrophobicity and stability, which can influence its interactions with lipid membranes and proteins.

Membrane Interaction

Fluorinated sterols like HFC have been shown to exhibit distinct interactions with lipid bilayers. Studies indicate that HFC can integrate into cell membranes, affecting their fluidity and permeability. This integration can disrupt normal membrane function and influence cellular signaling pathways. The unique interfacial properties of fluorocholesterols suggest they may modulate membrane-associated processes such as receptor activity and lipid raft formation .

Cholesterol Metabolism

Research indicates that HFC may impact cholesterol metabolism in various cell types. For instance, studies have demonstrated that exposure to HFC can alter the expression of genes involved in cholesterol homeostasis. This includes modulation of hepatic genes responsible for cholesterol synthesis and uptake . The implications of these changes are significant for conditions such as hypercholesterolemia and cardiovascular diseases.

Case Studies

Several case studies have highlighted the biological effects of fluorinated sterols:

- Case Study on Cholesterol Regulation : A study involving patients with familial hypercholesterolemia showed that altered sterol metabolism could be influenced by compounds like HFC. Patients exhibited variations in LDL cholesterol levels when exposed to dietary fluorinated compounds .

- Impact on Lipid Profiles : In another clinical observation, individuals exposed to high levels of perfluoroalkyl substances (PFAS), including fluorinated cholesterol derivatives like HFC, displayed elevated total cholesterol levels. This suggests a potential link between exposure to HFC and dyslipidemia .

Research Findings

| Study | Findings |

|---|---|

| ACS Journal (2019) | HFC affects membrane fluidity and alters lipid raft composition in cellular models. |

| NCBI (2009) | Positive correlation between fluorinated compounds and increased total cholesterol levels in human subjects. |

| ScienceDirect (2020) | Fluorocholesterols exhibit unique interfacial properties that mimic those of native cholesterol but with altered biological activity. |

The mechanisms through which HFC exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Modulation : HFC may interact with nuclear receptors involved in lipid metabolism, such as liver X receptors (LXRs) or sterol regulatory element-binding proteins (SREBPs), leading to altered transcriptional regulation of lipid metabolic genes.

- Inflammatory Pathways : Some studies suggest that HFC could influence inflammatory pathways by modulating cytokine release from immune cells, potentially impacting atherosclerosis progression.

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAIJEYNEJQOCE-OLSVQSNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897495 | |

| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153463-21-9 | |

| Record name | 25,26,26,26,27,27,27-Heptafluorocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the fluorination of the cholesterol side chain in 25,26,26,26,27,27,27-Heptafluorocholesterol affect its interaction with cell membranes compared to cholesterol and hydroxycholesterols?

A1: Research indicates that this compound exhibits interfacial properties very similar to cholesterol itself. [] This suggests that the fluorinated side chain mimics the spatial occupancy of cholesterol within cell membranes. Conversely, hydroxycholesterols, depending on the position of the hydroxyl group, can either expand or condense 1-palmitoyl-2-oleoyl-sn-3-glycero-phosphocholine (POPC) monolayers, indicating altered membrane interactions compared to cholesterol. []

Q2: Does this compound influence cholesterol metabolism in a similar way to its non-fluorinated analog?

A2: Studies using cultured mammalian cells (CHO-K1 and HepG2) demonstrate that this compound has little to no effect on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity. [] HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway. This is in stark contrast to the potent inhibitory effect of 3β-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one, another fluorinated analog, which effectively reduces HMG-CoA reductase activity. [] This suggests that the structural differences between these analogs, particularly the presence of the ketone group at the 15 position in the latter, play a crucial role in their influence on cholesterol metabolism.

Q3: What are the advantages of incorporating deuterium or tritium into the structure of this compound for research purposes?

A3: The synthesis of this compound labeled with deuterium or tritium at the C-23 position offers valuable tools for biological investigations. [] Deuterium labeling, confirmed by 1H, 2H, and 13C NMR, enables researchers to track the molecule's fate in metabolic studies and investigate its interactions within biological systems. [] The tritium-labeled analog, with its high specific activity (472 mCi/mmol), allows for sensitive detection and quantification in biological samples, facilitating studies on uptake, distribution, and metabolism of this fluorinated cholesterol analog. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。